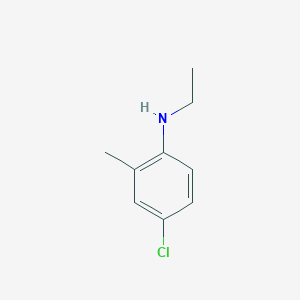
4-chloro-N-ethyl-2-methylaniline
描述
4-chloro-N-ethyl-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the fourth position, an ethyl group at the nitrogen atom, and a methyl group at the second position on the benzene ring
作用机制
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, are known to undergo various reactions, including nucleophilic substitution . The compound might interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver .
Result of Action
Some related compounds have been reported to produce acute toxic effects upon inhalation or skin contact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . For instance, exposure conditions, such as the presence of other chemicals, pH, temperature, and light, can affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-nitrotoluene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of 4-chlorotoluene produces 4-chloro-2-nitrotoluene, which is then subjected to catalytic hydrogenation in the presence of ethylamine to yield the desired product .
化学反应分析
Types of Reactions
4-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield 2-bromo-4-chloro-N-ethyl-2-methylaniline .
科学研究应用
4-chloro-N-ethyl-2-methylaniline has several applications in scientific research:
相似化合物的比较
Similar Compounds
4-chloro-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.
2-chloro-N-ethyl-4-methylaniline: Similar structure but with different positions of the chloro and methyl groups.
4-chloro-2-methylaniline: Lacks the ethyl group at the nitrogen atom.
Uniqueness
4-chloro-N-ethyl-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and ethyl groups can enhance its solubility and stability, making it a valuable intermediate in various chemical syntheses .
属性
IUPAC Name |
4-chloro-N-ethyl-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBOBJSOGTFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















